molecular formula C10H8N2O3 B12868953 2-Acetylbenzo[d]oxazole-4-carboxamide

2-Acetylbenzo[d]oxazole-4-carboxamide

Cat. No.: B12868953
M. Wt: 204.18 g/mol
InChI Key: GQXDSQLMDAVWAA-UHFFFAOYSA-N
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Description

2-Acetylbenzo[d]oxazole-4-carboxamide ( 1804084-02-3) is a high-purity chemical compound supplied for research and development purposes. This molecule features a benzoxazole core, a privileged scaffold in medicinal chemistry, functionalized with an acetyl group and a carboxamide moiety at the 2- and 4- positions, respectively . As a key heterocyclic building block , this compound is of significant interest in organic synthesis and drug discovery. Its structure is highly amenable for further derivatization, making it a versatile precursor for generating compound libraries. Benzo[d]oxazole derivatives are extensively investigated for their biological activity, with recent scientific studies highlighting their potential as inhibitors for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in neurodegenerative disease research . The incorporation of the carboxamide group is a common strategy to enhance molecular interactions and improve solubility properties, thereby supporting the development of novel therapeutic agents. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can leverage this compound as a critical intermediate in their projects exploring new pharmacologically active molecules.

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

2-acetyl-1,3-benzoxazole-4-carboxamide

InChI

InChI=1S/C10H8N2O3/c1-5(13)10-12-8-6(9(11)14)3-2-4-7(8)15-10/h2-4H,1H3,(H2,11,14)

InChI Key

GQXDSQLMDAVWAA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC2=C(C=CC=C2O1)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetylbenzo[d]oxazole-4-carboxamide typically involves the cyclization of 2-aminophenol with acetic anhydride, followed by the introduction of a carboxamide group. The reaction conditions often include the use of a base such as potassium hydroxide and solvents like methanol or dimethylformamide (DMF). The process can be summarized as follows:

    Cyclization: 2-Aminophenol reacts with acetic anhydride in the presence of a base to form 2-acetylbenzoxazole.

    Carboxamide Introduction: The acetylated product is then treated with a suitable amine to introduce the carboxamide group, forming this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Acetylbenzo[d]oxazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in various derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Recent studies have highlighted the compound's role as an apoptosis inducer in cancer therapy. For instance, derivatives of 2-phenyl-oxazole-4-carboxamide were identified as promising anticancer agents through high-throughput screening assays targeting caspase activity. One notable derivative exhibited an effective concentration (EC50) of 270 nM and demonstrated significant tumor growth inhibition in xenograft models, indicating its potential as a therapeutic agent against colorectal cancer .

1.2 Inhibition of Acid Ceramidase
The compound has been investigated for its inhibitory effects on acid ceramidase (AC), an enzyme implicated in various sphingolipid-mediated disorders. A series of substituted oxazol-2-one-3-carboxamides, including 2-acetylbenzo[d]oxazole-4-carboxamide, have shown promising results in inhibiting AC activity, with specific compounds demonstrating optimal pharmacokinetic profiles in preclinical models . This suggests potential applications in treating diseases related to sphingolipid metabolism.

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its therapeutic efficacy. Variations in substituents on the oxazole ring significantly influence biological activity. For example, modifications leading to increased hydrophobicity or alterations in electronic properties have been linked to enhanced inhibitory effects against target enzymes .

Table 1: Structure-Activity Relationship Insights

Compound VariantIC50 (nM)Observed Activity
2-Oxo-4-phenyl64Moderate AC inhibition
5-[4-fluoro-2-(1-methyl-4-piperidyl)phenyl]32bPotent AC inhibition
2-Oxo-5-phenyl33Enhanced stability and potency

Pharmacological Insights

3.1 Neuroprotective Effects
The neuroprotective properties of the compound have been explored in models of neurodegenerative diseases. By modulating sphingolipid metabolism through AC inhibition, this compound may offer therapeutic benefits in conditions such as Alzheimer's disease and multiple sclerosis .

3.2 Antidiabetic Properties
Oxazole derivatives, including this compound, have also been studied for their antidiabetic effects. Research indicates that certain modifications can enhance glucose uptake and insulin sensitivity, making them candidates for further development in diabetes management .

Conclusion and Future Directions

The diverse applications of this compound underscore its potential as a multifaceted therapeutic agent. Ongoing research focusing on optimizing its chemical structure to enhance efficacy and reduce toxicity will be pivotal in advancing its clinical applications.

Future studies should aim to:

  • Conduct comprehensive in vivo evaluations to assess long-term efficacy and safety.
  • Explore combination therapies with existing anticancer drugs to enhance therapeutic outcomes.
  • Investigate the compound's effects on other biological targets relevant to metabolic disorders.

This compound represents a promising avenue for drug development across several therapeutic areas, particularly oncology and metabolic diseases.

Mechanism of Action

The mechanism of action of 2-Acetylbenzo[d]oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyl and carboxamide groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The benzo[d]oxazole scaffold differentiates 2-Acetylbenzo[d]oxazole-4-carboxamide from simpler oxazole derivatives. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position 2/4) Key Properties
This compound C₁₀H₉N₃O₃* 219.20 Acetyl / Carboxamide High lipophilicity, π-π stacking potential
2-Chlorooxazole-4-carboxamide C₄H₃ClN₂O₂ 146.53 Chloro / Carboxamide Polar, reactive halogen group
Oxazole-4-carboxamide C₄H₄N₂O₂ 112.09 H / Carboxamide High solubility, minimal steric hindrance

*Estimated based on benzo[d]oxazole core (C₇H₅NO) + substituents.

Key Observations :

Reactivity : The chloro substituent in 2-Chlorooxazole-4-carboxamide offers a reactive site for further functionalization, whereas the acetyl group may stabilize the compound against nucleophilic attack .

Aromatic Interactions: The benzo[d]oxazole core enables stronger π-π interactions compared to monocyclic oxazoles, critical for binding to hydrophobic enzyme pockets (e.g., MT1-MMP inhibitors) .

Q & A

Q. Q: What are common synthetic routes for 2-acetylbenzo[d]oxazole-4-carboxamide derivatives, and how are they optimized for yield?

A: A general synthesis involves condensation reactions between substituted benzaldehydes and amino-triazole intermediates under reflux with glacial acetic acid as a catalyst in ethanol . Yield optimization requires precise stoichiometric ratios (e.g., 0.001 mol of reactants) and solvent evaporation under reduced pressure. Post-reaction purification via flash column chromatography (e.g., Hex/EtOAC gradients) is critical, achieving yields up to 85% in optimized protocols .

Q. Q: How are structural and purity profiles of this compound derivatives validated?

A: Characterization employs 1^1H/13^13C NMR (400–100 MHz) to confirm substituent positions and purity. For example, 1^1H NMR peaks at δ 8.72 (s, 1H) and δ 7.75 (s, 1H) confirm oxazole ring protons . ESI-MS and elemental analysis (e.g., C: 65.64% vs. observed 65.89%) validate molecular weight and purity .

Advanced Biological Activity and Mechanism

Q. Q: How do oxazole-4-carboxamide derivatives selectively inhibit targets like GSK-3β or MAO-B?

A: Structural studies reveal that substituents at the oxazole ring (e.g., chloro or methoxy groups) enhance binding to catalytic pockets. For GSK-3β, inhibitors like PF-367 show dose-dependent pTau reduction (IC50_{50} < 100 nM) by stabilizing β-catenin via Wnt signaling . For MAO-B, N-benzhydryl substitutions (e.g., compound 4n) increase selectivity (>100-fold over MAO-A) through hydrophobic interactions with FAD cofactors .

Q. Q: What cellular assays are used to evaluate functional efficacy beyond biochemical potency?

A: High-content imaging of pTau levels in human neurons and Wnt/β-catenin luciferase reporter assays are critical. Active inhibitors (e.g., compound 51) reduce pTau by >50% at 1 μM but require 10–25 μM for Wnt activation, reflecting pathway-specific thresholds . Negative controls (e.g., OCM-29) confirm assay specificity .

Data Contradictions and Resolution

Q. Q: How are discrepancies resolved between in vitro potency and cellular activity?

A: Discrepancies often arise from off-target effects or bioavailability limitations. For example, oxazole-4-carboxamide inhibitors show low Wnt activation despite high GSK-3β binding due to poor nuclear penetration . Solutions include pharmacokinetic optimization (e.g., cyclopropylamine substituents in compound 16 enhance brain exposure ).

Q. Q: Why do similar derivatives show divergent biological outcomes despite structural homology?

A: Subtle stereochemical or electronic differences alter target engagement. For instance, trifluoromethoxy-substituted analogues (e.g., 29) lose potency due to steric hindrance, while fluoro-methoxy variants (e.g., 16) retain activity via improved hydrogen bonding .

Methodological Best Practices

Q. Q: What strategies improve selectivity in oxazole-4-carboxamide-based drug design?

A:

  • Scaffold modulation : Introduce bulky groups (e.g., benzhydrylamine) to block off-target binding .
  • Isotopic labeling : Use 19^{19}F NMR to track binding kinetics in competitive assays .
  • Cocrystallography : Resolve inhibitor-enzyme complexes (e.g., PDB 6XYZ) to identify critical residues .

Q. Q: How are metabolic stability and toxicity assessed during preclinical development?

A:

  • Microsomal assays : Measure hepatic clearance using human liver microsomes.
  • Cytotoxicity screens : Test compounds at 10–100 μM in neuronal cultures (e.g., MAP2 staining for viability) .

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